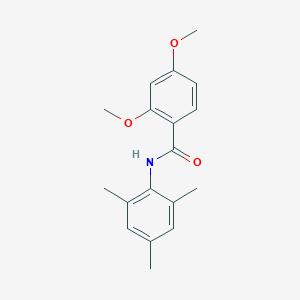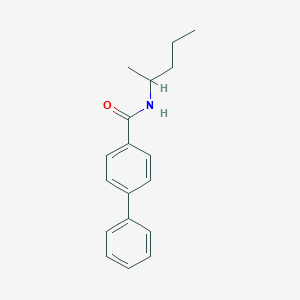
4-(2,4-dichlorophenoxy)-N-isopentylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-isopentylbutanamide, commonly known as dicamba, is a selective herbicide used to control broadleaf weeds in various crops. It was first introduced in the 1960s and has since become a widely used herbicide due to its effectiveness and low toxicity to animals and humans.
Mecanismo De Acción
Dicamba works by mimicking the plant hormone auxin, which causes uncontrolled growth in sensitive plants, ultimately leading to their death. It is absorbed by the leaves and roots of the plant and then transported to the growing points, where it disrupts normal growth and development.
Biochemical and Physiological Effects:
Dicamba has been shown to have minimal toxicity to animals and humans, with no significant adverse effects observed in acute toxicity studies. However, it can cause eye and skin irritation if it comes into contact with these areas. In plants, dicamba can cause a range of physiological effects, including leaf curling, stem twisting, and abnormal growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba is a widely used herbicide due to its effectiveness and low toxicity. It is also relatively easy to apply and has a long residual activity, meaning it can control weeds for an extended period. However, its use can result in the development of herbicide-resistant weeds, which can be difficult to control.
Direcciones Futuras
There are several future directions for dicamba research, including the development of new formulations that reduce off-target movement and the investigation of dicamba's impact on soil health. Additionally, researchers are exploring the potential for dicamba to be used in combination with other herbicides to control herbicide-resistant weeds. There is also a growing interest in the use of dicamba for the control of invasive plant species, particularly in natural areas and conservation lands.
Conclusion:
In conclusion, dicamba is an effective and widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. Its mechanism of action involves mimicking the plant hormone auxin, which causes uncontrolled growth in sensitive plants. While dicamba has several advantages, including its effectiveness and low toxicity, its use can result in the development of herbicide-resistant weeds. Future research will focus on developing new formulations, investigating its impact on soil health, and exploring its potential for controlling invasive plant species.
Métodos De Síntesis
Dicamba can be synthesized through various methods, but the most common method involves the reaction of 2,4-dichlorophenol with isopentyl alcohol in the presence of a base such as potassium hydroxide. The resulting product is then reacted with butyric anhydride to form dicamba.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective in controlling broadleaf weeds in various crops, including soybeans, cotton, and corn. Dicamba is also being researched for its potential use in controlling invasive plant species and for its impact on non-target plants and animals.
Propiedades
Fórmula molecular |
C15H21Cl2NO2 |
|---|---|
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-N-(3-methylbutyl)butanamide |
InChI |
InChI=1S/C15H21Cl2NO2/c1-11(2)7-8-18-15(19)4-3-9-20-14-6-5-12(16)10-13(14)17/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,18,19) |
Clave InChI |
MZYRTAZRUYYRGS-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CC(C)CCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



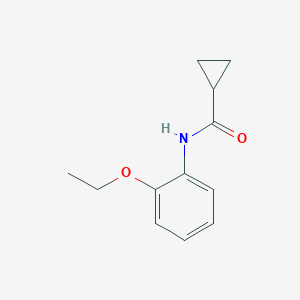
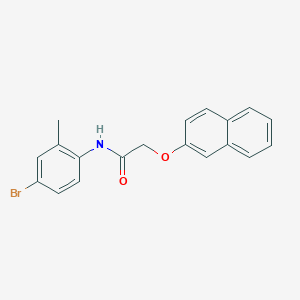
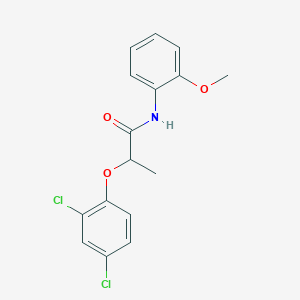



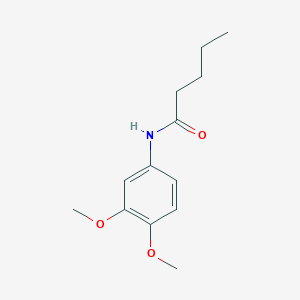
![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)
![Phenyl 2-[(cyclohexylcarbonyl)oxy]benzoate](/img/structure/B291326.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291329.png)
![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)
